1-(2-Chloro-5-(methylthio)phenyl)propan-1-one 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18837056
InChI: InChI=1S/C10H11ClOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11ClOS
Molecular Weight: 214.71 g/mol

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one

CAS No.:

Cat. No.: VC18837056

Molecular Formula: C10H11ClOS

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one -

Specification

Molecular Formula C10H11ClOS
Molecular Weight 214.71 g/mol
IUPAC Name 1-(2-chloro-5-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C10H11ClOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Standard InChI Key RIZONZUSGFRZAE-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(C=CC(=C1)SC)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a propanone backbone (CH3CO-\text{CH}_3\text{CO-}) linked to a phenyl ring substituted at the 2-position with chlorine and the 5-position with a methylthio group (SCH3\text{SCH}_3) . The chlorine atom’s electronegativity creates a dipole moment, enhancing the ketone’s electrophilicity, while the sulfur atom in the methylthio group contributes to lipophilicity and potential thiol-mediated interactions.

Physicochemical Data

Physical properties are inferred from structurally analogous compounds due to limited direct measurements :

PropertyValue/DescriptionSource Compound
Density~1.1–1.2 g/cm³2-Chloro-1-(4-methylphenyl)-1-propanone
Boiling Point~260–270°C2-Chloro-1-(4-methylphenyl)-1-propanone
Melting PointNot reported
SolubilityLikely soluble in organic solvents1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one

The absence of melting point data suggests challenges in crystallization, possibly due to the compound’s nonplanar structure or dynamic conformational changes .

Synthesis and Optimization

Friedel-Crafts Acylation

The primary synthesis route involves Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene derivative under acidic conditions . For example, reacting 2-chloro-5-(methylthio)benzene with propanoyl chloride in the presence of AlCl3\text{AlCl}_3 yields the target compound. Key parameters include:

  • Temperature: 80–100°C to balance reaction rate and side-product formation.

  • Solvent: Dichloromethane or nitrobenzene, selected for their ability to stabilize acyl cations .

  • Catalyst Load: 1.2–1.5 equivalents of AlCl3\text{AlCl}_3 to ensure complete activation.

Industrial-scale production often employs continuous flow reactors to enhance heat transfer and reduce reaction times.

Applications in Organic Synthesis

Nucleophilic Substitution

Comparative Analysis with Structural Analogs

Positional Isomers

  • 1-(3-Chloro-5-(methylthio)phenyl)propan-1-one: Chlorine at the 3-position reduces steric hindrance, increasing reaction rates in SNAr reactions compared to the 2-chloro isomer .

  • 1-(2-Chloro-4-(methylthio)phenyl)propan-1-one: The para-methylthio group enhances resonance stabilization, altering electronic properties for optoelectronic applications.

Functional Group Variations

  • 1-(2-Bromo-5-(methylthio)phenyl)propan-1-one: Bromine’s larger atomic radius improves crystallinity but reduces solubility in polar solvents .

  • 1-(2-Chloro-5-(ethylthio)phenyl)propan-1-one: Ethyl substitution increases lipophilicity, enhancing blood-brain barrier penetration in rodent models.

Industrial and Environmental Considerations

Scalability Challenges

Batch processes face limitations in heat dissipation during exothermic Friedel-Crafts reactions, necessitating flow chemistry approaches for safer scale-up.

Environmental Impact

Chlorinated byproducts, such as polychlorinated biphenyls (PCBs), may form during synthesis, requiring advanced filtration and waste treatment systems.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using X-ray crystallography or cryo-EM.

  • Green Synthesis: Explore ionic liquids or biocatalysts to reduce reliance on traditional Lewis acids .

  • Structure-Activity Relationships (SAR): Systematically modify substituents to optimize pharmacokinetic profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator